molecular formula C9H10INO3S B8606515 N-[p-(iodomethylsulfonyl)-phenyl]acetamide CAS No. 78021-43-9

N-[p-(iodomethylsulfonyl)-phenyl]acetamide

Cat. No. B8606515
CAS RN: 78021-43-9
M. Wt: 339.15 g/mol
InChI Key: FFPCAZHJENFOTC-UHFFFAOYSA-N
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Patent
US04247559

Procedure details

A mixture of 63.7 g. of N-[p-(iodomethylsulfonyl)-phenyl]acetamide and 360 ml. of 5.5 N sulfuric acid is stirred and heated at reflux until all of the solid dissolves. After cooling, the crude, solid product separates; it is collected, washed with cold water and air-dried. After crystallization from methanol, 26 g. of p-(iodomethylsulfonyl)aniline is obtained; m.p. 169.5°-72° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(=O)C)=[CH:8][CH:7]=1)(=[O:5])=[O:4].S(=O)(=O)(O)O>>[I:1][CH2:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 63.7 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until all of the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
it is collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
After crystallization from methanol, 26 g

Outcomes

Product
Name
Type
product
Smiles
ICS(=O)(=O)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.